2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as DMAD-dimedone, can be synthesized through the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with dimethylformamide-dimethylacetal (DMF-DMA) []. This reaction scheme has been reported in various research publications [, ].
Research suggests that 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione may have potential applications in various scientific fields, including:
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula . It features a cyclohexane ring substituted with two methyl groups at the 5-position and a dimethylaminomethylene group at the 2-position. The compound is characterized by its unique structure, which includes a ketone functional group, making it an interesting subject for various chemical and biological studies. Its crystal structure has been analyzed, revealing a monoclinic system with specific lattice parameters, indicating its solid-state properties .
The primary synthesis of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal in dry xylene. This reaction typically occurs under reflux conditions for several hours, resulting in a yield of approximately 71% . The compound can also participate in various reactions typical of carbonyl compounds, such as nucleophilic additions and condensation reactions.
Research indicates that 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione exhibits a range of biological activities. It has been noted for its potential antidiabetic properties due to its ability to form complexes with metal ions like iron, which are crucial for enzymatic functions . Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes and may possess herbicidal properties .
The synthesis method primarily involves the following steps:
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has potential applications in:
Several compounds share structural similarities with 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | Lacks dimethylaminomethylene group | Simpler structure; serves as a precursor |
| Dimethylaminomethylene cyclopentanone | Cyclopentane ring instead of cyclohexane | Smaller ring size may affect reactivity |
| N,N-Dimethylbenzylamine | Aromatic amine structure | Different functional group leading to distinct biological activities |
The uniqueness of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione lies in its specific cyclohexane framework combined with the dimethylaminomethylene moiety, which contributes to its distinctive chemical reactivity and biological properties compared to these similar compounds .
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an enaminone compound with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 grams per mole [1]. The compound is characterized by a six-membered cyclohexane ring bearing two ketone groups at positions 1 and 3, with two methyl substituents at position 5, and a dimethylaminomethylene group at position 2 [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione [1].
The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1(CC(=O)C(=CN(C)C)C(=O)C1)C [1]. This notation reveals the presence of a conjugated system extending from the nitrogen atom through the methylene bridge to the cyclohexane-1,3-dione framework [1]. The compound possesses three hydrogen bond acceptor sites and no hydrogen bond donor sites, with a topological polar surface area of 37.4 square angstroms [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ [1] |
| Molecular Weight | 195.26 g/mol [1] |
| InChI Key | FQROYQHOQIIRBO-UHFFFAOYSA-N [1] |
| XLogP3-AA | 1.2 [1] |
| Heavy Atom Count | 14 [1] |
| Rotatable Bond Count | 1 [1] |
| Complexity | 278 [1] |
The exact mass of the compound is 195.125928785 daltons [1]. The molecule exhibits a formal charge of zero and contains no isotope atoms or defined stereochemical centers [1]. The molecular complexity value of 278 indicates a moderately complex organic structure with multiple functional groups and conjugated systems [1].
The stereochemical analysis of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione reveals several important conformational features [2] [3]. The cyclohexane ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings [2]. In this conformation, the carbon-carbon-carbon bond angles approach the tetrahedral angle of approximately 109.5 degrees [4].
The presence of two methyl groups at the 5,5-position significantly influences the conformational preferences of the cyclohexane ring [5]. These substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which are steric repulsions between axial substituents and axial hydrogen atoms positioned two carbons away [5]. The equatorial placement of the dimethyl groups reduces steric strain and stabilizes the overall molecular conformation [5].
The enaminone moiety introduces additional conformational considerations through its conjugated π-system [6]. The torsion angle formed by the nitrogen-carbon-carbon-carbon atoms in the enaminone bridge is typically less than 6 degrees, indicating that this portion of the molecule maintains a nearly planar geometry [6]. This planarity is essential for optimal orbital overlap and electronic delocalization within the conjugated system [6].
The dimethylamino group exhibits conformational flexibility around the carbon-nitrogen bonds [7]. The nitrogen atom adopts a trigonal pyramidal geometry with bond angles ranging from 115 to 120 degrees [7]. The two methyl groups attached to the nitrogen can rotate freely, allowing for various conformational states that contribute to the overall molecular dynamics [7].
The molecular structure of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione contains several distinct functional groups that define its chemical reactivity [8] [7]. The primary functional groups include two ketone carbonyls, an enaminone system, and a tertiary amine [8] [7].
The two ketone groups at positions 1 and 3 of the cyclohexane ring represent highly reactive electrophilic centers [7]. These carbonyl groups exhibit characteristic carbon-oxygen double bond lengths of approximately 1.21 to 1.23 angstroms [6]. The ketone carbonyls can participate in nucleophilic addition reactions, aldol condensations, and other carbonyl-specific transformations [7].
The enaminone functionality, formed by the conjugation between the dimethylaminomethylene group and the adjacent ketone, creates a unique reactive system [8]. The carbon-nitrogen bond in the enamine portion typically measures 1.31 to 1.35 angstroms, indicating partial double bond character due to resonance delocalization [6]. This system exhibits nucleophilic character at the alpha-carbon position, making it susceptible to electrophilic attack [8].
| Functional Group | Bond Length Range | Typical Angles |
|---|---|---|
| C=O (ketone) | 1.21-1.23 Å [6] | 118-122° [6] |
| C-N (enamine) | 1.31-1.35 Å [6] | 120-125° [6] |
| N-C (dimethylamino) | 1.45-1.47 Å [6] | 115-120° [6] |
| C-C (ring) | 1.52-1.54 Å [6] | 109-112° [6] |
The tertiary amine nitrogen possesses a lone pair of electrons that contributes to the overall basicity of the molecule [7]. This nitrogen center can participate in hydrogen bonding interactions and can be protonated under acidic conditions [7]. The dimethylamino group also enhances the electron density of the enaminone system through resonance donation [8].
The compound exhibits tautomeric equilibrium between the enaminone form and potential keto-enol tautomers [9]. In β-dicarbonyl systems like this one, the enol form can be stabilized by intramolecular hydrogen bonding and extended conjugation [9]. However, the presence of the dimethylamino substituent favors the enaminone tautomer over the simple enol form [9].
The crystallographic analysis of enaminone compounds similar to 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione provides valuable insights into solid-state packing arrangements [10] [11]. Related enaminone structures typically crystallize in monoclinic or orthorhombic crystal systems with common space groups including P2₁/n and P2₁2₁2₁ [12].
The physical properties of the compound include a melting point range of 92 to 96 degrees Celsius [13]. The predicted boiling point is 285.0 ± 40.0 degrees Celsius at 760 torr pressure [13]. The compound appears as a yellow solid in its pure crystalline form [13]. The predicted density is 1.091 ± 0.06 grams per cubic centimeter [13].
Crystal structure analyses of related cyclohexane-1,3-dione derivatives reveal important packing motifs [14]. Dimedone, the parent compound without the enaminone substituent, crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.079 angstroms, b = 6.835 angstroms, c = 12.438 angstroms, and β = 110.24 degrees [14]. The structure exists in the enolic form in the solid state and forms infinite chains linked by hydrogen bonds [14].
| Property | Value |
|---|---|
| Melting Point | 92-96°C [13] |
| Boiling Point (predicted) | 285.0±40.0°C [13] |
| Density (predicted) | 1.091±0.06 g/cm³ [13] |
| Appearance | Yellow solid [13] |
| Crystal System | Monoclinic (typical) [14] |
For enaminone derivatives, the molecular packing is often stabilized by intermolecular hydrogen bonding interactions [11]. The nitrogen-hydrogen bonds in enaminone structures typically form hydrogen bonds with carbonyl oxygen acceptors, creating chains or ribbons in the crystal lattice [11]. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid material [11].
The crystal packing efficiency and molecular orientation within the unit cell affect properties such as thermal stability, solubility, and mechanical characteristics [15]. X-ray diffraction studies reveal that enaminone compounds often exhibit layered structures with aromatic systems engaging in π-π stacking interactions when present [11].
Comparative structural analysis reveals significant similarities between 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and other enaminone derivatives [16] [17]. The fundamental enaminone motif, characterized by the nitrogen-carbon-carbon-oxygen conjugated system, is conserved across this class of compounds [16].
Related enaminone compounds such as 3-((2,6-diisopropylphenyl)amino)-5,5-dimethylcyclohexam-2-en-1-one demonstrate similar structural features [16]. These compounds typically crystallize in monoclinic space groups and exhibit chain structures formed by hydrogen bonding interactions [16]. The cyclohexane ring maintains its preferred chair conformation across different enaminone derivatives [16].
Structural variations in the amino substituent significantly affect the electronic properties of the enaminone system [17]. Compounds with different amine substituents, such as morpholine, N-methylpiperazine, or pyrrolidine derivatives, show variations in crystal packing and intermolecular interactions [11]. The dimethylamino group in the target compound represents a relatively simple tertiary amine substitution pattern [11].
| Compound Type | Molecular Weight | Key Structural Features |
|---|---|---|
| Dimedone | 140.18 g/mol [18] | Basic cyclohexane-1,3-dione |
| Target Compound | 195.26 g/mol [1] | Dimethylaminomethylene derivative |
| Aryl Enaminones | Variable [16] | Extended conjugation systems |
| Heterocyclic Enaminones | Variable [11] | Ring-containing amino groups |
The electronic distribution in enaminone systems is influenced by the nature of the amino substituent [17]. Electron-donating groups enhance the nucleophilic character of the enaminone carbon, while electron-withdrawing groups reduce this reactivity [17]. The dimethylamino group is strongly electron-donating, which increases the electron density at the reactive carbon center [17].
Bond length analysis across different enaminone structures reveals consistent patterns [6]. The carbon-nitrogen bond in the enamine portion consistently shows partial double bond character with lengths between 1.31 and 1.35 angstroms [6]. The adjacent carbonyl groups maintain typical ketone bond lengths of 1.21 to 1.23 angstroms [6].
Hirshfeld surface analysis provides detailed insights into intermolecular interactions in enaminone crystal structures [16] [11]. This computational technique maps the electron density distribution around molecules and identifies the relative contributions of different types of intermolecular contacts [16].
For enaminone compounds structurally related to 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, Hirshfeld surface studies reveal characteristic interaction patterns [16] [12]. Hydrogen-hydrogen contacts typically represent the largest contribution to the overall surface interactions, accounting for approximately 46.8 to 51.3 percent of the total surface area [12].
Oxygen-hydrogen and nitrogen-hydrogen interactions constitute significant portions of the intermolecular contact network [12]. These interactions, representing approximately 9.9 to 10.3 percent of the surface contacts, arise primarily from hydrogen bonding between amino groups and carbonyl oxygen atoms [12]. Carbon-hydrogen contacts contribute an additional 21.6 to 27.6 percent of the surface interactions [12].
| Interaction Type | Percentage Contribution |
|---|---|
| H···H contacts | 46.8-51.3% [12] |
| O···H/H···O | 9.9-10.3% [12] |
| N···H/H···N | 10.0-13.0% [12] |
| C···H/H···C | 21.6-27.6% [12] |
| C···C | 6.7% [12] |
The presence of π-π stacking interactions in some enaminone structures contributes to crystal stability [12]. These interactions appear as red regions on the Hirshfeld surface maps and indicate close contacts between aromatic or conjugated systems [12]. However, the specific contribution of π-π interactions varies depending on the presence of aromatic substituents [12].
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of intermolecular contact distances [16]. The distribution of contact types helps predict crystal packing preferences and stability relationships [16]. Sharp spikes in the fingerprint plots correspond to specific hydrogen bonding interactions, while broader distributions indicate van der Waals contacts [16].
The electrostatic potential mapped onto the Hirshfeld surface reveals the charge distribution around the molecule [16]. Regions of negative electrostatic potential, typically appearing in blue on surface maps, correspond to oxygen and nitrogen atoms that can act as hydrogen bond acceptors [16]. Positive regions, shown in red, identify potential hydrogen bond donor sites [16].
Irritant